1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Description
1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitrophenyl group and a tetrahydropyridoindole structure, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(23)21-11-10-16-15-4-2-3-5-17(15)20-18(16)19(21)13-6-8-14(9-7-13)22(24)25/h2-9,19-20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSVKGHNIWPVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where the indole derivative is treated with nitric acid and sulfuric acid.
Cyclization: The tetrahydropyridoindole structure is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final Functionalization: The ethanone group is introduced in the final step, typically through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or sulfonyl chlorides.
Acylation: The ethanone group can participate in acylation reactions, forming various acyl derivatives.
Scientific Research Applications
1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone can be compared with other indole derivatives, such as:
1-(4-Nitrophenyl)-1H-indole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethanone group.
1-(4-Nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-one: Features a quinoline structure instead of a tetrahydropyridoindole structure.
1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of an ethanone group.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
